
Methyl 5-(2-amino-2-oxoethyl)-2H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-amino-2-oxoethyl)-2H-1,2,3-triazole-4-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, an amino group, and a carboxylate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-amino-2-oxoethyl)-2H-1,2,3-triazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(2-amino-2-oxoethyl)-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Methyl 5-(2-amino-2-oxoethyl)-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 5-(2-amino-2-oxoethyl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid: This compound shares a similar amino-oxoethyl group but differs in the rest of its structure.
®-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid: Another similar compound with a different arrangement of functional groups.
Uniqueness
Methyl 5-(2-amino-2-oxoethyl)-2H-1,2,3-triazole-4-carboxylate is unique due to its triazole ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
73591-47-6 |
|---|---|
Formule moléculaire |
C6H8N4O3 |
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
methyl 5-(2-amino-2-oxoethyl)-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C6H8N4O3/c1-13-6(12)5-3(2-4(7)11)8-10-9-5/h2H2,1H3,(H2,7,11)(H,8,9,10) |
Clé InChI |
ULFKDFFBPOOMML-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NNN=C1CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


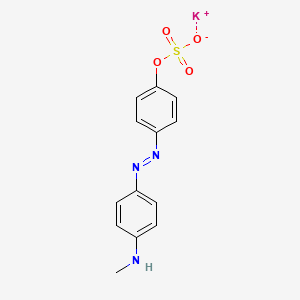
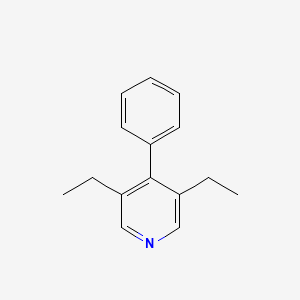



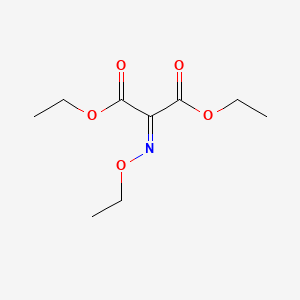

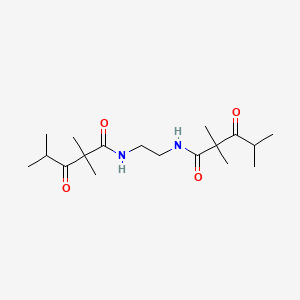
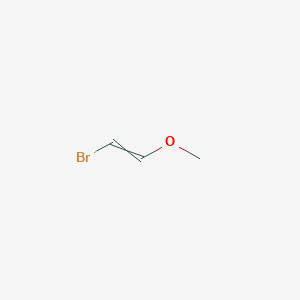

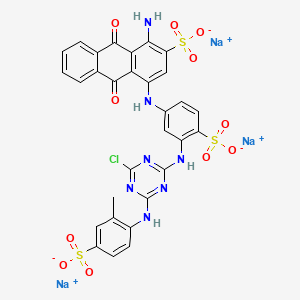


![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)
